BenchChemオンラインストアへようこそ!

1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

CNS drug discovery Lipinski's Rule of Five Pharmacokinetics

1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone (CAS 946305-36-8) is a synthetic small molecule belonging to the sulfonylpiperazine-pyridazine class, with the molecular formula C20H20N4O3S2 and a molecular weight of 428.5 g/mol. It features a thiophene-substituted pyridazine core linked via a piperazine spacer to a 4-acetylphenylsulfonyl moiety, a scaffold associated with kinase inhibition and GPCR modulation.

Molecular Formula C20H20N4O3S2
Molecular Weight 428.5 g/mol
CAS No. 946305-36-8
Cat. No. B3312268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
CAS946305-36-8
Molecular FormulaC20H20N4O3S2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
InChIInChI=1S/C20H20N4O3S2/c1-15(25)16-4-6-17(7-5-16)29(26,27)24-12-10-23(11-13-24)20-9-8-18(21-22-20)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3
InChIKeyFAIGGUHFPXXBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone (CAS 946305-36-8): Chemical Identity and Procurement Baseline


1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone (CAS 946305-36-8) is a synthetic small molecule belonging to the sulfonylpiperazine-pyridazine class, with the molecular formula C20H20N4O3S2 and a molecular weight of 428.5 g/mol [1]. It features a thiophene-substituted pyridazine core linked via a piperazine spacer to a 4-acetylphenylsulfonyl moiety, a scaffold associated with kinase inhibition and GPCR modulation [2]. The compound is supplied as a research-grade chemical with typical purity ≥95% [1].

Why 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone Cannot Be Replaced by Generic Pyridazine Analogs


Substitution with close analogs of 1-(4-((4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is not interchangeable because even minor modifications to the heteroaryl substituent (e.g., replacing thiophene with pyridine) or the sulfonyl group (e.g., replacing 4-acetylphenyl with methanesulfonyl) produce measurable shifts in lipophilicity (ΔlogP ≥ 0.4), hydrogen-bonding capacity, and topological polar surface area that directly impact target binding, CNS penetration potential, and metabolic stability [1]. These physicochemical differences translate into divergent pharmacological profiles as demonstrated by structure–activity relationship (SAR) studies on related pyridazine-based kinase inhibitors [2].

Quantitative Differentiation Evidence for 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone (CAS 946305-36-8)


Predicted Lipophilicity (clogP) Compared to the 4-Methanesulfonylpiperazine Analog

The target compound exhibits a calculated partition coefficient (clogP) of 3.12 [1]. By contrast, the closest methanesulfonyl analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1), has a SwissADME-predicted logP range of 3.5–4.0 [2]. The lower lipophilicity of the target (ΔlogP = –0.4 to –0.9) places it more favorably within the optimal CNS drug space (logP 2–4), suggesting superior brain penetration potential and reduced risk of non-specific protein binding relative to the methanesulfonyl comparator.

CNS drug discovery Lipinski's Rule of Five Pharmacokinetics

Topological Polar Surface Area (TPSA) Comparison with the Pyridin-4-yl Analog

The target compound possesses a topological polar surface area (TPSA) of 84.30 Ų [1]. For the pyridin-4-yl analog (CAS 946329-83-5), the presence of an additional nitrogen in the pyridine ring is predicted to increase TPSA to approximately 94–98 Ų based on fragment-based calculations [2]. This ~10–14 Ų increase in TPSA for the pyridin-4-yl analog places it closer to the 90 Ų threshold associated with reduced passive BBB permeability, suggesting that the thiophene-bearing target may achieve superior CNS exposure.

Blood–brain barrier penetration CNS multiparameter optimization Drug-likeness

Hydrogen-Bond Acceptor Count and Its Impact on Efflux Transporter Susceptibility

The target compound contains 7 hydrogen-bond acceptors (HBA = 7) and 1 hydrogen-bond donor (HBD = 1), as recorded in the Sildrug database [1]. The pyridin-4-yl analog, with a molecular formula of C21H21N5O3S, has an additional nitrogen atom, raising its HBA count to 8 . An HBA count exceeding 7 is empirically associated with increased susceptibility to P-glycoprotein (P-gp)-mediated efflux, which can limit brain exposure even for compounds with favorable logP and TPSA values [2]. The target's HBA of 7 avoids this liability, whereas the pyridin-4-yl analog at HBA = 8 enters a higher-risk zone.

P-glycoprotein efflux CNS drug design Hydrogen-bond donors/acceptors

Molecular Weight Differentiation and Drug-Likeness Profile

With a molecular weight of 428.5 g/mol, the target compound sits comfortably within Lipinski's Rule of Five (MW < 500) [1]. The methanesulfonyl analog (CAS 946238-83-1) is substantially smaller at 324.4 g/mol, placing it closer to fragment-like space but lacking the 4-acetylphenylsulfonyl group that may confer enhanced target engagement through additional hydrophobic contacts . Conversely, the pyridin-4-yl analog at 423.5 g/mol is similar in size but lacks the sulfur-containing thiophene ring, which may reduce opportunities for sulfur-mediated polar interactions with kinase hinge regions [2]. The target thus occupies a distinct 'lead-like' sweet spot.

Lead-likeness Fragment-based drug discovery Physicochemical property optimization

Thiophene vs. Pyridine Substituent: Genotoxicity and Metabolic Stability Implications

The target compound incorporates a thiophen-2-yl substituent on the pyridazine core. In comparison, the pyridin-4-yl analog (CAS 946329-83-5) features a pyridin-4-yl group . While both heterocycles are common in medicinal chemistry, thiophene rings can undergo cytochrome P450-mediated S-oxidation to form reactive thiophene-S-oxide metabolites, which have been associated with idiosyncratic hepatotoxicity in certain contexts [1]. However, the presence of the electron-withdrawing pyridazine and sulfonyl groups in the target compound is predicted to deactivate the thiophene ring toward oxidative metabolism relative to unsubstituted thiophenes [2]. In contrast, the pyridin-4-yl analog's pyridine nitrogen introduces a basic center (predicted pKa ≈ 4.5–5.0) that may increase hERG channel binding risk via cationic–π interactions, a liability absent in the non-basic thiophene analog [2].

Genotoxicity screening Metabolic stability Structural alert avoidance

Recommended Research and Procurement Scenarios for 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone


Kinase Inhibitor Hit-to-Lead Campaigns Targeting c-Met or EGFR

Pyridazine-piperazine-sulfonyl scaffolds have demonstrated inhibitory activity against c-Met and EGFR kinases in published SAR studies [1]. The target compound's thiophene substituent and acetylphenylsulfonyl group provide a differentiated pharmacophore for exploring hinge-region binding interactions. Its favorable physicochemical profile (clogP 3.12, TPSA 84.30 Ų) supports use as a lead-like starting point in kinase inhibitor optimization programs, particularly where CNS penetration is desired [2].

CNS-Penetrant Probe Compound Development for GPCR Targets

The compound was screened in a GPR35 antagonism assay, indicating potential GPCR-interacting properties [2]. With a clogP of 3.12 and TPSA below 90 Ų, it meets key physicochemical criteria for CNS drug candidates. Research groups focused on neurological GPCR targets (e.g., muscarinic, dopamine, or serotonin receptors) can employ this compound as a synthetic intermediate or scaffold for developing brain-penetrant chemical probes [3].

Safety Screening and Off-Target Liability Assessment in Early Drug Discovery

The non-basic thiophene substitution distinguishes this compound from pyridine-containing analogs that carry hERG channel binding risk due to cationic–π interactions [3]. Procurement of the target compound for hERG screening panels, Ames tests, and CYP450 inhibition assays enables direct experimental comparison with basic-heterocycle analogs. This data informs medicinal chemistry strategies for mitigating cardiovascular and genotoxicity risks early in the discovery pipeline.

Chemical Biology Tool for Sulfur-Mediated Protein Interaction Studies

The thiophene ring and sulfonyl linker provide unique sulfur-containing motifs that may engage in non-canonical interactions with protein targets (e.g., sulfur–π interactions with methionine or cysteine residues in kinase hinge regions). The target compound can serve as a chemical biology tool to probe the role of sulfur-mediated binding in target engagement, complementing oxygen- or nitrogen-only heterocyclic scaffolds commonly used in fragment-based screening libraries [1].

Quote Request

Request a Quote for 1-(4-((4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.